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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxypyridine

Cat. No.: B12454163

Get Quote

Technical Whitepaper for Drug Development Professionals[1][2][3][4]

Executive Summary
4-Chloro-3-isopropoxypyridine (CAS: 1395038-34-2) is a functionalized pyridine intermediate

widely employed in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR)

modulators.[1][2][3][4] Its structural value lies in the orthogonal reactivity of its substituents: the

C4-chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling, while the C3-isopropoxy group provides a stable
lipophilic moiety that often occupies hydrophobic pockets in protein targets (e.g., the ATP-
binding site of kinases).[4]

This guide synthesizes experimental data and predictive modeling to provide a comprehensive

reference for researchers utilizing this compound in Lead Optimization.

Chemical Identity & Structural Analysis[5][6]
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Attribute Detail

IUPAC Name 4-Chloro-3-(propan-2-yloxy)pyridine

CAS Number 1395038-34-2

Molecular Formula
ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

Molecular Weight 171.62 g/mol

SMILES CC(C)Oc1c(Cl)ccnc1

Structural Features

[1][3][4][5][6] • Pyridine Core: Electron-deficient

aromatic system.[1][3][4]• C4-Chloro: Highly

reactive site for ngcontent-ng-c2977031039=""

_nghost-ng-c1310870263="" class="inline ng-

star-inserted">

due to nitrogen activation.[1][3][4]• C3-

Isopropoxy: Electron-donating group (EDG) via

resonance; increases lipophilicity (

effect).[1][3][4]

Physicochemical Profile
Note: Where experimental values are proprietary or unavailable in open literature, high-

confidence in silico consensus models (ACD/Labs, ChemAxon) are provided.[4]

Table 1: Key Physicochemical Parameters[1][2][3]
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Property
Value
(Experimental/Predicted)

Significance in Drug
Design

Physical State
Pale yellow liquid or low-

melting solid

Handling requires pipetting or

melting; density check is

critical.[1][2][3][4]

Boiling Point
~235°C (Predicted at 760

mmHg)

High boiling point allows for

high-temperature coupling

reactions without solvent loss.

[1][2]

Density 1.18 ± 0.06 g/cm³
Essential for volumetric dosing

in automated synthesis.

LogP (Lipophilicity) 2.65 ± 0.3

Moderate lipophilicity; the

isopropoxy group adds ~1.0

log unit vs. methoxy, improving

membrane permeability.

pKa (Conj. Acid) 2.85 ± 0.15

The electron-withdrawing Cl

(inductive) lowers basicity

compared to pyridine (5.2),

reducing protonation at

physiological pH.

Polar Surface Area 22.1 Å²

Low TPSA suggests excellent

blood-brain barrier (BBB)

penetration potential.[4]

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Highly soluble in organic

solvents; sparingly soluble in

water.

Synthetic Utility & Reactivity
The strategic value of 4-Chloro-3-isopropoxypyridine lies in its ability to undergo

regioselective functionalization.[1][2][3][4]

Nucleophilic Aromatic Substitution ( )
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The C4 position is activated by the pyridine nitrogen. The presence of the C3-alkoxy group

exerts a steric influence but also donates electron density.[4] However, the inductive withdrawal

of the nitrogen dominates, making C4 susceptible to attack by amines, thiols, and alkoxides.[4]

Mechanism: Addition-Elimination (ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

).[1][3][4]

Conditions: Heat (80–120°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (

, DIPEA).

Palladium-Catalyzed Coupling[1][2][3][4]
Suzuki-Miyaura: Couples with aryl boronic acids to form biaryl systems.[1][2][3][4]

Buchwald-Hartwig: Amination at C4, often preferred over ngcontent-ng-c2977031039=""

_nghost-ng-c1310870263="" class="inline ng-star-inserted">

for sterically hindered amines or electron-rich anilines.[3][4]

Regioselectivity in Synthesis (The N-Oxide Route)
A common challenge is synthesizing the core itself. Direct chlorination of 3-isopropoxypyridine

often yields a mixture.[1][3][4] The N-oxide rearrangement strategy is the industry standard for

high regiocontrol.[4]

Visualization: Synthesis Pathway
The following diagram outlines the critical N-oxide activation pathway used to generate the title

compound from 3-hydroxypyridine.
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Figure 1: Synthetic route via N-oxide activation. The POCl3 step is critical; regioselectivity

between C2 and C4 chlorination depends on solvent and temperature.

Experimental Protocols
Protocol A: Synthesis via N-Oxide Rearrangement
Rationale: This method avoids the use of unstable diazonium intermediates.[1][2][3][4]

O-Alkylation:

Dissolve 3-hydroxypyridine (1.0 eq) in DMF. Add

(2.0 eq) and 2-bromopropane (1.2 eq).

Heat to 60°C for 4 hours.

Workup: Dilute with water, extract with EtOAc. Wash with brine. Concentrate to yield 3-

isopropoxypyridine.[1][2][3][4]

N-Oxidation:

Dissolve intermediate in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C.[4]

Stir at room temperature overnight.

Workup: Wash with sat.
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to remove benzoic acid byproduct. Dry organic layer (

) and concentrate.

Chlorination (Critical Step):

Dissolve the N-oxide in

(excess, acts as solvent/reagent).

Reflux (105°C) for 2–4 hours. Monitor by LCMS for disappearance of N-oxide.

Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

.

Purification: The reaction typically yields a mixture of 4-chloro and 2-chloro isomers.[1][2]

[3][4] Separation requires Flash Column Chromatography (Hexane/EtOAc gradient). The

4-chloro isomer is typically less polar.[1][2][3][4]

Protocol B: Handling & Storage
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable

but can darken upon oxidation or exposure to light over months.

Safety:

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of

vapors.

Purification Decision Tree
When sourcing or synthesizing this compound, impurities (regioisomers) are the primary

concern. Use this logic flow to ensure purity.
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Figure 2: Purification strategy. 4-Chloro isomers typically elute differently than 2-chloro isomers

on silica due to dipole moment differences.[1][2][3][4]

References
BLD Pharm. (2025). Product Datasheet: 4-Chloro-3-isopropoxypyridine (CAS 1395038-

34-2).[1][3][4][7] Retrieved from

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-

Chloropyridine derivatives. Retrieved from

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][3][4]

(Standard reference for Pyridine N-oxide rearrangements).

Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Chloropyridine Analogues. Retrieved from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12454163/docs?utm_src=pdf-body-img#physicochemical-properties-synthetic-utility-4-chloro-3-isopropoxypyridine
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/96628-70-5.html
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://www.benchchem.com/product/b12454163/docs?utm_src=pdf-body#physicochemical-properties-synthetic-utility-4-chloro-3-isopropoxypyridine
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://www.bldpharm.com/products/1395038-34-2.html
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/1261743-36-5.html
https://patents.google.com/patent/CN103483248A/en
https://www.bldpharm.com/products/73406-90-3.html
https://www.bldpharm.com/products/96628-70-5.html
https://www.bldpharm.com/products/1261743-36-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12454163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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